molecular formula C16H26O B14606884 3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one CAS No. 60439-09-0

3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one

Cat. No.: B14606884
CAS No.: 60439-09-0
M. Wt: 234.38 g/mol
InChI Key: CHLHBEBZERLIQE-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by a cyclohexenone core with a cyclohexylbutyl substituent, making it a unique and valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes exist for the preparation of cyclohexenones, including 3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .

Industrial Production Methods

Industrially, cyclohexenones are produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to a saturated ketone or alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the enone.

Common Reagents and Conditions

Common reagents used in these reactions include organocopper reagents for nucleophilic conjugate addition, Grignard reagents for 1,2-addition, and various oxidizing agents such as hydrogen peroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or saturated ketones .

Scientific Research Applications

3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one involves its reactivity as an enone. Enones are electrophilic and can undergo nucleophilic addition reactions. The compound can participate in Michael addition reactions with nucleophiles, such as enolates or silyl enol ethers . Additionally, it can undergo Diels-Alder reactions with electron-rich dienes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The cyclohexylbutyl group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.

Properties

CAS No.

60439-09-0

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

3-(4-cyclohexylbutyl)cyclohex-2-en-1-one

InChI

InChI=1S/C16H26O/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h13-14H,1-12H2

InChI Key

CHLHBEBZERLIQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCC2=CC(=O)CCC2

Origin of Product

United States

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